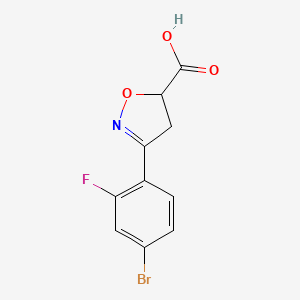

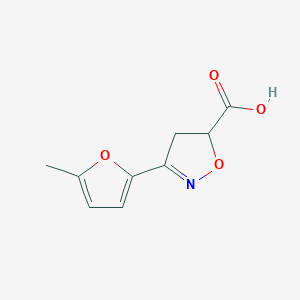

3-(5-Methylfuran-2-yl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

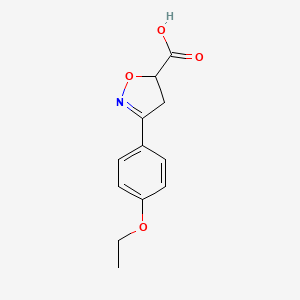

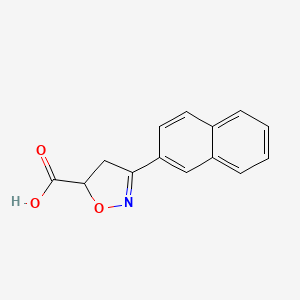

The compound is a derivative of furan, which is a heterocyclic organic compound consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . Methylfuran is a derivative of furan that has a methyl group attached to it . The presence of the oxazole ring (a five-membered ring containing one oxygen atom and one nitrogen atom) and carboxylic acid group further modifies the compound .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds have been synthesized from carbohydrate-derived furfurals using various organocatalysts . Another method involves the catalytic protodeboronation of alkyl boronic esters .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various spectroscopic techniques, including FT-IR, FT-Raman, UV–vis, and NMR .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can be predicted using its molecular structure. For instance, the compound’s polarity, solubility, and reactivity can be inferred from its functional groups .Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Compounds with similar structures, such as aryl-acetic and cinnamic acids, have been identified as inhibitors of theLipoxygenase pathway . This pathway is implicated in several processes such as cell differentiation, inflammation, and carcinogenesis .

Mode of Action

It’s worth noting that similar compounds have been found to inhibit theSuccinate Dehydrogenase (SDH) . SDH is an enzyme that participates in both the respiration chain and the tricarboxylic acid (TCA) cycle . Inhibitors of SDH disrupt the mitochondrial TCA cycle and respiration chain .

Biochemical Pathways

The compound may affect the Lipoxygenase and TCA pathways . The Lipoxygenase pathway is involved in the transformation of arachidonic acid into leukotrienes, which play roles in cell differentiation, inflammation, and carcinogenesis . The TCA cycle, on the other hand, is a crucial part of cellular respiration, and disruption of this cycle can have significant effects on energy production within the cell .

Result of Action

Similar compounds have shown important antioxidant activity, anti-inflammatory activity, and very good inhibition of soybean lipoxygenase . Some of them were also tested for their anticancer activity .

Eigenschaften

IUPAC Name |

3-(5-methylfuran-2-yl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO4/c1-5-2-3-7(13-5)6-4-8(9(11)12)14-10-6/h2-3,8H,4H2,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQHFDHHLKPBXRX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C2=NOC(C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-{[(Butan-2-yl)amino]methyl}-2-methoxyphenol](/img/structure/B6353007.png)

![(Butan-2-yl)({[4-(trifluoromethyl)phenyl]methyl})amine](/img/structure/B6353014.png)

![(Butan-2-yl)[(2,4-dimethylphenyl)methyl]amine](/img/structure/B6353019.png)